(R)-3-(Piperidin-2-YL)pyridine, commonly known as (R)-anabasine (CAS 34366-21-7), is a stereochemically pure synthetic and minor natural pyridine alkaloid that functions as a nicotinic acetylcholine receptor (nAChR) agonist [1]. Unlike the more abundant natural (S)-enantiomer, the (R)-isomer is primarily procured as a highly specific analytical reference standard—designated as (R)-Nicotine EP Impurity G—for quality control in synthetic nicotine manufacturing. Industrial and pharmaceutical buyers prioritize this exact compound for its critical role in stereospecific toxicological benchmarking, chiral chromatographic method development, and as a precisely defined starting material for synthesizing subtype-selective nAChR therapeutics[2].
Substituting (R)-3-(Piperidin-2-YL)pyridine with racemic (±)-anabasine or the naturally dominant (S)-anabasine introduces critical failures in both analytical compliance and biological profiling [1]. In regulatory quality control, synthetic nicotine batches must be screened for unnatural (R)-impurities; using the standard (S)-Nicotine EP Impurity G cannot resolve or quantify these specific (R)-enantiomeric contaminants . Furthermore, the enantiomers exhibit distinct pharmacological behaviors, with the (R)-isomer demonstrating significantly higher acute toxicity and tighter receptor binding affinities than its (S)-counterpart [2]. Procuring the racemate also forces laboratories into costly, low-yield diastereomeric derivatization and preparative HPLC separation to isolate the required stereocenter [1].
In vivo toxicological assessments reveal that the stereochemistry of anabasine profoundly impacts its lethality. Intravenous mouse bioassays demonstrate that the (+)-R-anabasine fraction has an LD50 of 11 ± 1.0 mg/kg, whereas the (-)-S-anabasine fraction has an LD50 of 16 ± 1.0 mg/kg[1].
| Evidence Dimension | Intravenous LD50 in mouse bioassay |
| Target Compound Data | 11 ± 1.0 mg/kg |
| Comparator Or Baseline | (S)-anabasine (16 ± 1.0 mg/kg) |
| Quantified Difference | ~31% higher acute toxicity (lower LD50) for the (R)-enantiomer |
| Conditions | Intravenous administration in mouse models |
This significant difference in lethality mandates the use of the pure (R)-enantiomer for accurate safety and toxicological profiling of synthetic nicotine products.
Radioligand displacement assays using[3H]-cytisine on rat brain membranes indicate stereoselective binding at α4β2 nicotinic acetylcholine receptors. (R)-anabasine exhibits a Ki value of 910 nM, demonstrating tighter binding compared to (S)-anabasine, which has a Ki of 1100 nM under identical assay conditions [1].
| Evidence Dimension | Binding affinity (Ki) at rat brain α4β2 nAChRs |
| Target Compound Data | 910 nM |
| Comparator Or Baseline | (S)-anabasine (1100 nM) |
| Quantified Difference | ~17% stronger binding affinity (lower Ki) for the (R)-enantiomer |
| Conditions | Displacement of [3H]-cytisine-specific binding in rat brain membranes |
Precision in nAChR-targeted drug design requires the exact enantiomer to accurately map structure-activity relationships and avoid skewed efficacy data.
Extracting the (R)-enantiomer from racemic or natural anabasine mixtures requires complex chemical derivatization with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to form diastereomers, followed by resource-intensive preparative reversed-phase HPLC [1]. Procuring pure (R)-3-(Piperidin-2-YL)pyridine bypasses these steps entirely .
| Evidence Dimension | Downstream processing steps for enantiomeric isolation |
| Target Compound Data | 0 chiral resolution steps (ready for direct use) |
| Comparator Or Baseline | Racemic anabasine (requires Fmoc-derivatization + preparative HPLC) |
| Quantified Difference | Elimination of 100% of the chiral derivatization and chromatographic isolation overhead |
| Conditions | Laboratory-scale chiral separation workflows |
Purchasing the enantiomerically pure compound saves significant labor, reagent costs, and yield losses associated with diastereomeric resolution.
In the quality control of synthetic nicotine, identifying enantiomeric impurities is a strict regulatory requirement. (R)-anabasine serves as the specific reference standard ((R)-Nicotine EP Impurity G) required to quantify (R)-specific contaminants, a task that the standard (S)-anabasine (natural Nicotine EP Impurity G) cannot perform due to differing chromatographic retention times on chiral stationary phases .
| Evidence Dimension | Analytical specificity for (R)-nicotine impurities |
| Target Compound Data | Positive identification and quantification of (R)-Nicotine EP Impurity G |
| Comparator Or Baseline | (S)-anabasine (fails to resolve/quantify R-impurities) |
| Quantified Difference | Provides exclusive chromatographic resolution for the (R)-enantiomer contaminant |
| Conditions | Chiral HPLC/GC analysis of synthetic nicotine batches |
It is an indispensable analytical standard for pharmaceutical and commercial manufacturers needing to prove the enantiomeric purity of synthetic nicotine.
As synthetic nicotine gains market share, regulatory bodies require strict enantiomeric profiling. (R)-3-(Piperidin-2-YL)pyridine is deployed as the definitive analytical reference standard ((R)-Nicotine EP Impurity G) to detect, resolve, and quantify unnatural (R)-impurities in production batches.
Given its significantly lower LD50 compared to the (S)-isomer, (R)-anabasine is utilized in in vivo and in vitro toxicology panels to establish safety baselines for novel nAChR agonists and to assess the biological impact of chiral inversion in alkaloid therapeutics [1].
Pharmaceutical developers use the stereochemically pure (R)-anabasine scaffold to synthesize constrained azabicyclo derivatives. Starting with the pure enantiomer avoids downstream chiral resolution, accelerating the development of drugs targeting specific nAChR subtypes (e.g., α4β2 vs. α7) for neurodegenerative diseases [2].